2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile
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Overview
Description
2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is a chemical compound with the molecular formula C5H8F2N2 and a molecular weight of 134.13 g/mol It is characterized by the presence of a difluoroethyl group, a methyl group, and an amino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile typically involves the reaction of 2,2-difluoroethylamine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Difluoroethyl)(ethyl)amino]acetonitrile
- 2-[(2,2-Difluoroethyl)(methyl)amino]propionitrile
- 2-[(2,2-Difluoroethyl)(methyl)amino]butyronitrile
Uniqueness
2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance its reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
2-[2,2-difluoroethyl(methyl)amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2/c1-9(3-2-8)4-5(6)7/h5H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFMHRMFZHPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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